(2E,4Z)-Heptadienal
Description
Structure
3D Structure
Properties
CAS No. |
4313-02-4 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(2E,4Z)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3-,6-5+ |
InChI Key |
SATICYYAWWYRAM-DNVGVPOPSA-N |
SMILES |
CCC=CC=CC=O |
Isomeric SMILES |
CC/C=C\C=C\C=O |
Canonical SMILES |
CCC=CC=CC=O |
Purity |
90% min. |
Synonyms |
2E,4Z-Heptadienal |
Origin of Product |
United States |
Natural Occurrence and Biological Sources of 2e,4z Heptadienal
Biotic Origin and Distribution
(2E,4Z)-Heptadienal has been identified in a range of organisms, from microscopic marine diatoms to common terrestrial plants and agricultural products. Its presence in these diverse sources highlights its varied roles in different ecological niches.
Presence in Marine Diatoms (e.g., Skeletonema costatum, Skeletonema pseudocostatum)
Certain marine diatoms are known producers of polyunsaturated aldehydes, including this compound. These compounds are often associated with the diatom's defense mechanisms.
Skeletonema costatum : The cosmopolitan diatom Skeletonema marinoi (formerly classified as Skeletonema costatum) is a known producer of this compound. This compound is generated upon cell damage, suggesting its role as a wound-activated defense molecule. The production of such aldehydes is believed to be a chemical defense mechanism against herbivorous zooplankton.
Skeletonema pseudocostatum : Currently, specific research findings detailing the production of this compound by Skeletonema pseudocostatum are not available in the reviewed literature.
Identification in Terrestrial Flora (e.g., Camellia sinensis, Perilla frutescens, Brassica oleracea var. italica)
This compound contributes to the complex volatile profiles of several terrestrial plants.
Camellia sinensis : The leaves of the tea plant, Camellia sinensis, have been found to contain 2,4-heptadienal as one of their volatile organic compounds. The presence of various aldehydes, including isomers of heptadienal, contributes to the characteristic aroma of tea.
Perilla frutescens : The leaves of Perilla frutescens are another botanical source of 2,4-Heptadienal. This compound is part of the complex mixture of volatile components that constitute the plant's essential oil.
Brassica oleracea var. italica : Broccoli (Brassica oleracea var. italica) is known to emit a variety of volatile compounds, including aldehydes. While general studies on Brassica vegetables have identified numerous volatile compounds, specific confirmation of the (2E,4Z) isomer of heptadienal in broccoli requires further targeted research.
Detection in Agricultural Products (e.g., Kohlrabi, Cauliflower)
The characteristic flavors and aromas of certain agricultural products are due to a complex mixture of volatile compounds, which can include this compound.
Kohlrabi : Studies on the volatile compounds of kohlrabi (Brassica oleracea var. gongylodes) have identified a wide array of odor-active compounds. However, the specific identification of the (2E,4Z) isomer of heptadienal among these compounds is not explicitly detailed in the available research.
Cauliflower : The aroma profile of cauliflower (Brassica oleracea var. botrytis) is also complex, with sulfur compounds being key odorants. While various aldehydes are present, specific data confirming the presence of this compound is limited.
Table 1: Presence of this compound in Biotic Sources
| Source Category | Organism/Product | Presence of this compound |
|---|---|---|
| Marine Diatoms | Skeletonema costatum | Confirmed Producer |
| Marine Diatoms | Skeletonema pseudocostatum | Not specified in available literature |
| Terrestrial Flora | Camellia sinensis (Tea) | 2,4-Heptadienal identified |
| Terrestrial Flora | Perilla frutescens | 2,4-Heptadienal identified |
| Terrestrial Flora | Brassica oleracea var. italica (Broccoli) | General aldehydes present; specific isomer not confirmed |
| Agricultural Products | Kohlrabi | General aldehydes present; specific isomer not confirmed |
| Agricultural Products | Cauliflower | General aldehydes present; specific isomer not confirmed |
Entomological Production and Secretion
In the insect kingdom, this compound plays a significant role in chemical communication, particularly as a component of aggregation pheromones.
Male-Specific Emission by Chrysomelid Beetles (e.g., Diorhabda elongata, Diorhabda carinulata)
Certain species of chrysomelid beetles utilize this compound as a key component of their male-produced aggregation pheromones.
Diorhabda elongata : The male of the leaf beetle Diorhabda elongata produces this compound as part of its aggregation pheromone. Gas chromatographic analysis of volatiles from feeding males showed that this compound and (2E,4Z)-2,4-heptadien-1-ol are produced almost exclusively by males. The amount of these compounds emitted by males is significantly higher (8 to 40 times) than the trace levels detected from females or the host plant alone, with typical emission rates of 55-125 ng per day per male.
Diorhabda carinulata : Similar to its relative, the male northern tamarisk beetle, Diorhabda carinulata, also emits a male-produced aggregation pheromone. This chemical signal is crucial for the beetle's reproductive and dispersal behavior. The pheromone helps to attract both males and females to specific host plants, facilitating aggregation.
Association with Other Insect Species (e.g., Epitrix fuscula)
While the outline suggests an association, a review of the scientific literature indicates that the eggplant flea beetle, Epitrix fuscula, does not use this compound as a pheromone component. Research has shown that male Epitrix fuscula produce a different set of compounds for their aggregation pheromone, specifically isomers of 2,4,6-nonatrienal.
Table 2: Entomological Production of this compound
| Insect Species | Role of this compound | Research Findings |
|---|---|---|
| Diorhabda elongata | Male-specific aggregation pheromone component | Produced almost exclusively by males at rates of 55-125 ng/day. |
| Diorhabda carinulata | Male-specific aggregation pheromone component | Mediates aggregation, crucial for reproduction and dispersal. |
| Epitrix fuscula | Not a known pheromone component | Uses isomers of 2,4,6-nonatrienal as its aggregation pheromone. |
Biosynthetic Pathways and Enzymatic Mechanisms of 2e,4z Heptadienal Formation
Endogenous Biosynthesis in Eukaryotic Microalgae
Eukaryotic microalgae, particularly diatoms, are known producers of polyunsaturated aldehydes (PUAs), including (2E,4Z)-heptadienal. db-thueringen.decabidigitallibrary.orgscirp.orgmdpi.comencyclopedia.pubmdpi.com. The biosynthesis of these compounds is often triggered by cellular damage, such as that caused by grazing db-thueringen.denih.gov.
Lipoxygenase-Mediated Pathways
The primary enzymatic pathway involved in the formation of this compound in microalgae is the lipoxygenase (LOX) pathway db-thueringen.denih.govresearchgate.netmdpi.com. LOX enzymes are non-heme iron-containing dioxygenases that catalyze the regio- and stereospecific oxygenation of polyunsaturated fatty acids (PUFAs) db-thueringen.denih.gov.
Precursor Utilization from Polyunsaturated Fatty Acids (PUFA)
The biosynthesis of PUAs, including heptadienal, begins with the release of free PUFAs from membrane lipids by lipases db-thueringen.denih.gov. These free fatty acids serve as substrates for LOX enzymes db-thueringen.denih.gov. Specific PUFAs, such as C16:3ω-4, C16:4ω-1, C20:4ω-6 (Arachidonic Acid, AA), and C20:5ω-3 (Eicosapentaenoic Acid, EPA), have been identified as precursors in the formation of PUAs in marine microalgae db-thueringen.de. EPA is a major fatty acid in diatoms and a precursor to many bioactive oxylipins researchgate.net.
Role of Chloroplast-Derived Glycolipids (e.g., Monogalactosyldiacylglycerol)
Lipases release free fatty acids from both membrane phospholipids (B1166683) and chloroplast-derived glycolipids, particularly mono- and digalactosyldiacylglycerols db-thueringen.de. Studies involving the labeling of natural complex lipids with EPA have indicated that glycolipids play a significant role in the generation of heptadienal. The radioactivity recovered in heptadienal was observed to be higher when derived from glycolipids compared to phospholipids, suggesting a higher affinity of hydrolytic enzymes for glycolipids open.ac.uk.
Hydroperoxide Lyase (HPL) Activity in Aldehyde Production
Following the action of LOX enzymes, the resulting fatty acid hydroperoxides are further transformed enzymatically db-thueringen.de. Hydroperoxide lyases (HPLs), which are heme-containing monooxygenases, are involved in the cleavage of these hydroperoxides to produce volatile aldehydes, including this compound db-thueringen.denih.govresearchgate.netmdpi.commdpi.com. This enzymatic step is crucial for the generation of the aldehyde functional group characteristic of PUAs db-thueringen.denih.govresearchgate.netmdpi.commdpi.com.
Association with Oxylipin Metabolism
This compound is classified as an oxylipin, a group of lipid metabolites derived from the oxygenation of PUFAs db-thueringen.demdpi.comencyclopedia.pubmdpi.comnih.govnih.govbiologists.com. The formation of oxylipins in microalgae is associated with the LOX/HPL pathway db-thueringen.denih.govresearchgate.netmdpi.com. These compounds are considered to have various biological functions in microalgae, including roles in communication and chemical defense db-thueringen.decabidigitallibrary.orgencyclopedia.pubmdpi.com. The diversity of oxylipins is influenced by the specificity of the LOX enzymes and subsequent downstream reactions nih.gov.
Formation Through Lipid Oxidation in Biological Matrices
Enzymatic and Non-Enzymatic Lipid Peroxidation Processes
Lipid peroxidation is a process where reactive species, such as free radicals, attack lipids containing carbon-carbon double bonds. mdpi.com This can occur through both enzymatic and non-enzymatic pathways. Non-enzymatic lipid oxidation can proceed via a free radical mechanism (autoxidation) or through reactions with singlet oxygen. researchgate.net These processes involve the abstraction of a hydrogen atom from a carbon adjacent to a double bond, followed by the insertion of oxygen, leading to the formation of peroxyl radicals and lipid hydroperoxides. mdpi.comresearchgate.net
Enzymatic formation of aldehydes, including heptadienal, can be mediated by enzymes such as lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). gerli.comacs.org LOXs catalyze the hydroperoxidation of PUFAs, forming lipid hydroperoxides. acs.orgresearchgate.net These hydroperoxides can then be cleaved by HPLs to produce volatile aldehydes and other compounds. acs.org For instance, studies in leek (Allium ampeloprasum) have shown that LOX produces hydroperoxides from linoleic and linolenic acids, and subsequent enzymatic activity leads to the formation of various volatile compounds, including (E,Z)-2,4-heptadienal. acs.org
This compound has been identified as a metabolic product of some algal species. semanticscholar.org In marine diatoms, short-chain aldehydes like heptadienal are produced via a lipoxygenase-mediated pathway from polyunsaturated fatty acids esterifying glycolipids. gerli.com
Catalytic Mechanisms Involved in Aldehyde Generation
The generation of aldehydes from lipid hydroperoxides involves complex mechanisms, which can be influenced by the presence of metal ions. researchgate.net In the presence of transition metals, hydroperoxides can be converted to alkoxy radicals, which undergo fragmentation reactions, such as β-scission, leading to the formation of aldehydes. researchgate.net
The decomposition of lipid hydroperoxides, whether formed enzymatically or non-enzymatically, can result in a variety of products. researchgate.net For example, the decomposition of hydroperoxides derived from linoleic acid can generate numerous compounds, including aldehydes. researchgate.net While the exact detailed catalytic mechanism for the specific formation of this compound from its precursors through lipid peroxidation is complex and can involve multiple steps including radical intermediates and fragmentation, the general principle involves the breakdown of oxidized fatty acyl chains. researchgate.net
Aldehydes generated during lipid peroxidation, including heptadienal, can also react with proteins, forming covalent adducts. mdpi.comnih.gov These reactions can involve Schiff base formation or Michael addition, particularly with amino acid residues like lysine (B10760008), histidine, arginine, and cysteine. mdpi.com
Data tables: While detailed quantitative data tables specifically focusing on the yield of this compound from different lipid peroxidation pathways were not extensively found in the search results, some studies provide relative amounts of volatile compounds produced. For example, one study on rustyback fern reported the volatile pattern was dominated by isomeric heptadienals (>25%), with (E,E)-2,4-heptadienal at 17.66% and (E,Z)-2,4-heptadienal at 8.43%. semanticscholar.org Another study on leek enzyme extract showed that linolenic acid resulted in significantly more (E,Z)-2,4-heptadienal compared to linoleic acid. acs.org
| Source/Substrate | Condition/Enzyme System | Relative Amount of (E,Z)-2,4-Heptadienal | Reference |
| Rustyback fern (Asplenium ceterach) | Natural volatile profile | 8.43% of total VOCs | semanticscholar.org |
| Leek enzyme extract + Linolenic acid | Enzymatic oxidation | Significantly higher | acs.org |
| Leek enzyme extract + Linoleic acid | Enzymatic oxidation | Lower | acs.org |
Chemical Synthesis and Methodologies for 2e,4z Heptadienal
Synthetic Routes for Stereoselective Production
Stereoselective synthesis aims to produce a specific stereoisomer of a compound. For (2E,4Z)-Heptadienal, this involves establishing the E configuration at the C2-C3 double bond and the Z configuration at the C4-C5 double bond.
Conversion from Ethyl-(2E,4Z)-2,4-heptadienoate
One approach to synthesize this compound involves the conversion of ethyl-(2E,4Z)-2,4-heptadienoate. This method typically proceeds through a reduction step. For instance, ethyl-(2E,4Z)-2,4-heptadienoate can be reduced to (2E,4Z)-2,4-Heptadien-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4). researchgate.netresearchgate.net The resulting alcohol can then be oxidized to yield this compound. researchgate.netresearchgate.net A concise synthesis starting from commercially available (Z)-2-penten-1-ol involves converting it to ethyl-(2E,4Z)-2,4-heptadienoate using activated MnO2 and (carboethoxymethylene)triphenylphosphorane with benzoic acid as a catalyst. researchgate.net
Oxidation of (2E,4Z)-2,4-Heptadien-1-ol
The oxidation of (2E,4Z)-2,4-Heptadien-1-ol is a direct method for synthesizing this compound. This transformation requires an oxidizing agent that can selectively convert the primary alcohol group to an aldehyde without affecting the sensitive conjugated diene system or the stereochemistry of the double bonds. Activated manganese dioxide (MnO2) has been reported as a suitable reagent for this partial oxidation. researchgate.netresearchgate.net This reaction is a key step in multi-step syntheses of this compound, often following the preparation of the alcohol precursor. researchgate.netresearchgate.net
Application of Wittig-Horner Reactions
The Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons reaction, is a powerful tool for the synthesis of α,β-unsaturated esters and aldehydes with control over the double bond geometry. organic-chemistry.orgwpmucdn.com This reaction involves the use of stabilized phosphorus ylides (phosphonate carbanions) which react with aldehydes or ketones to form alkenes, often with high E-selectivity for the newly formed double bond. organic-chemistry.org While the Wittig-Horner reaction is typically associated with E-stereoselectivity, modified conditions or specific phosphonate (B1237965) reagents can be employed to favor the Z isomer or to introduce a conjugated diene system with defined stereochemistry. Research indicates the application of Wittig-Horner type reactions in the synthesis of dienoic systems, which could be relevant to the formation of the (2E,4Z) configuration in heptadienal or its precursors. researchgate.netescholarship.orgescholarship.org For example, a Wittig-Horner reaction with triethyl 2-phosphonoacetate has been used to extend a carbon chain and form a triene ester, which was subsequently modified to yield a heptadienal. researchgate.net
Reduction and Oxidation Steps in Multi-step Synthesis
Multi-step synthesis routes to this compound often involve a sequence of reduction and oxidation reactions to build the carbon skeleton and introduce the desired functional groups and double bond configurations. As mentioned, the reduction of an ester to a primary alcohol is a common step, typically using reducing agents like LiAlH4. researchgate.netresearchgate.net Subsequent oxidation of this alcohol to the aldehyde is crucial. researchgate.netresearchgate.net While MnO2 is a reported oxidant for the final step, other oxidation methods compatible with sensitive functionalities might be employed in different synthetic strategies. researchgate.netliverpool.ac.uk The choice of reducing and oxidizing agents is critical to maintain the stereochemical integrity of the diene system throughout the synthesis. For instance, some reducing agents like LiAlH4 might also reduce olefin systems, necessitating the use of more selective reagents like diisobutylaluminum hydride (DIBAL-H) in certain cases to avoid unwanted side reactions. researchgate.net
Development of Economically Feasible Synthetic Approaches
The development of economically feasible synthetic approaches for this compound is important for its potential large-scale production and application, particularly in areas like pest control where it is being investigated as a semiochemical. mdpi.com An experimentally simple and economically feasible approach for the synthesis of (2E,4Z)-dienoic esters, which can serve as precursors to this compound, involves the thermal treatment of β-allenic esters with alumina (B75360) catalyst in aprotic solvents. researchgate.netresearchgate.net This method has been shown to yield (2E,4Z)-dienoates with high stereoselectivity and in good yields. researchgate.netresearchgate.net Adapting such efficient and stereocontrolled methods is key to developing cost-effective routes for the synthesis of this compound. While project-specific laboratory syntheses may not be economically viable for large-scale use, the potential economic favorability increases if a critical economic threshold is exceeded, potentially leading to synthesis by private companies. mdpi.com
Role in Chemical Ecology and Inter Organismal Communication
Function as Insect Semiochemicals
(2E,4Z)-Heptadienal has been identified as a semiochemical, a chemical substance that carries a message between organisms. Its role as an insect semiochemical is particularly notable in the context of aggregation behaviors.
Research has characterized this compound as a component of aggregation pheromones in certain insect species, such as the leaf beetle Diorhabda elongata and Diorhabda carinulata. nih.govmdpi.comconfex.comusda.gov Aggregation pheromones are crucial for bringing individuals of the same species together, often for purposes like mating, feeding, or overwintering. In Diorhabda beetles, this male-produced compound contributes to the formation of reproductive aggregations. mdpi.comusda.gov
This compound often functions in concert with other volatile compounds. In Diorhabda beetles, it is typically found alongside (2E,4Z)-2,4-Heptadien-1-ol, forming a binary blend that serves as the aggregation pheromone. nih.govmdpi.comconfex.comusda.gov While (2E,4Z)-2,4-Heptadien-1-ol is often considered the primary attractant and is equally attractive as a single component or in a blend, this compound is also behaviorally active. usda.gov Studies have shown that while this compound alone can be more attractive than controls, it is generally less attractive than (2E,4Z)-2,4-Heptadien-1-ol or the blend of the two compounds in field trials. nih.gov The precise role of the aldehyde component within the blend is still under investigation, though it is capable of initiating small aggregations. usda.gov
Insects, including Diorhabda beetles, can detect this compound through their olfactory systems. Electroantennographic detection (EAD) analyses have demonstrated that antennae of both male and female Diorhabda elongata and Diorhabda carinulata beetles elicit responses to this compound. nih.govmdpi.comoup.comresearchgate.net This electrophysiological activity indicates that the insect's antennae possess receptors capable of recognizing this compound, a crucial step in mediating behavioral responses to the pheromone. mdpi.comresearchgate.net
The detection of this compound, particularly as part of the aggregation pheromone blend, mediates significant behavioral responses in insects. In Diorhabda species, this compound contributes to the attraction of both males and females, leading to the formation of aggregations. nih.govmdpi.comusda.govmontana.edu These aggregations can increase population density on host plants, potentially enhancing the impact of these beetles as biological control agents. mdpi.comusda.govmontana.edu Field deployments of lures containing the aggregation pheromone, which includes this compound, have resulted in increased densities of beetles in targeted areas. mdpi.comusda.gov
Biogenic Role in Aquatic Chemical Defense
Beyond its role in insect communication, this compound also has a biogenic role in aquatic environments, functioning as part of chemical defense mechanisms.
This compound is produced by certain unicellular planktonic algae, specifically diatoms, as a type of polyunsaturated short-chain aldehyde (PUSCA). researchgate.net These aldehydes are generated through the oxidative cleavage of polyunsaturated fatty acids following cellular damage. researchgate.net This rapid production of PUSCAs, including this compound, serves as an activated chemical defense mechanism, allowing the algae to quickly release defensive metabolites into their surroundings. researchgate.net
This compound: Impact on Zooplankton Reproductive Success
5.2.2. Impact on Zooplankton Reproductive Success
The chemical compound this compound is a polyunsaturated aldehyde (PUA) produced by certain species of diatoms, which are a major component of marine phytoplankton wikipedia.orgnih.gov. These aldehydes are released, often rapidly, when diatom cells are damaged, such as during grazing by zooplankton, particularly copepods wikipedia.orgawi.deresearchgate.net. The production of PUAs by diatoms is considered a form of chemical defense or allelopathy, influencing interactions within the marine food web researchgate.netcabidigitallibrary.orguakron.edu.
Research has demonstrated that exposure to diatom-derived PUAs, including heptadienal, can significantly impair the reproductive success of their primary grazers, copepods wikipedia.orgnih.govresearchgate.netwwu.eduvliz.be. This phenomenon contributes to what is known as the "diatom-copepod paradox," where a seemingly abundant food source negatively impacts the grazer's reproductive output nih.govcabidigitallibrary.orgresearchgate.net.
Studies have shown that female copepods consuming PUA-producing diatoms exhibit reduced egg production rates and lower egg hatching success cabidigitallibrary.orgresearchgate.netwwu.edufrontiersin.org. Furthermore, the offspring that do hatch often display high rates of morphological abnormalities wikipedia.orgwwu.eduvliz.be. This impairment of larval development can lead to high mortality rates in the early life stages of copepods wwu.edunih.gov.
Detailed research findings highlight the detrimental effects on various reproductive parameters in copepods. For instance, one study observed that females of the copepod P. crassirostris feeding on high silica (B1680970) diatoms, which are associated with negative effects, produced significantly fewer eggs per day (an average of 11 eggs per day) compared to those fed a low silica diet (an average of 90 eggs per day) frontiersin.org. Hatching success was also severely compromised, with a low rate of 23 ± 36% for copepods on the high silica diatom diet, in contrast to 82 ± 17% for those on the low silica diet frontiersin.org.
Another study evaluating the effects of different algal diets on the copepod Calanus sinicus found that egg production rates and hatching success were lower when fed diatom diets compared to dinoflagellate diets cabidigitallibrary.org. Average egg production rates ranged from 1.35 ± 1.29 eggs female⁻¹ day⁻¹ to 4.42 ± 1.64 eggs female⁻¹ day⁻¹ across different diets over a 15-day experiment cabidigitallibrary.org. While this study mentions a saturated aldehyde, heptaldehyde, released by the tested algal species, other research explicitly links polyunsaturated heptadienals to these reproductive effects uakron.eduuakron.eduoup.com.
The exact mechanism by which these aldehydes exert their effects is still being investigated, but they are believed to interfere with cellular processes crucial for cell division and development, potentially promoting apoptosis in copepod embryos wikipedia.org.
The impact of diatoms producing polyunsaturated aldehydes on copepod reproduction has been reviewed, indicating that various diatom species can negatively affect at least one of several reproductive criteria, including egg production rate, hatching success, the incidence of morphologically abnormal larvae, and development through adulthood researchgate.netwwu.edu. The presence of high oxylipin (including PUAs) abundance in field studies has been correlated with areas exhibiting lower copepod egg production and hatching success nih.gov.
The production of this compound and other PUAs by diatoms thus represents a significant interaction in marine chemical ecology, influencing the population dynamics of zooplankton and potentially impacting higher trophic levels that rely on copepods as a food source researchgate.netresearchgate.net.
Representative Data on Copepod Reproductive Success Under Different Diets
| Diet Type | Copepod Species | Average Egg Production Rate (eggs female⁻¹ day⁻¹) | Hatching Success (%) | Reference |
| Low Silica Diatom | P. crassirostris | 90 | 82 ± 17 | frontiersin.org |
| High Silica Diatom | P. crassirostris | 11 | 23 ± 36 | frontiersin.org |
| Diatom (S. marinoi) | Calanus sinicus | (Range across experiment: 1.35 - 4.42) | (Data not explicitly linked to S. marinoi diet in snippet) | cabidigitallibrary.org |
| Dinoflagellate (PRO) | Calanus sinicus | 4.13 ± 1.64 | 70.93 ± 14.73 | cabidigitallibrary.org |
Note: Data extracted from snippets and may represent specific experimental conditions or averages.
Advanced Analytical Techniques for 2e,4z Heptadienal Detection and Quantification
Chromatographic Separation and Identification
Chromatographic techniques are fundamental for separating (2E,4Z)-Heptadienal from other compounds in a mixture, enabling its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the sample is first separated into its individual components by a gas chromatograph, and the separated components are then detected and identified by a mass spectrometer.
Studies have successfully employed GC-MS for the identification of this compound in various contexts. For instance, GC-MS was used to identify (2E,4Z)-2,4-heptadienal as a component of the aggregation pheromone of the leaf beetle Diorhabda elongata. nih.govusda.gov Analysis of volatile collections from male beetles feeding on saltcedar foliage revealed the presence of this compound. nih.govusda.gov Another study utilizing GC-MS on the volatile constituents of Lathyrus vernus (L.) also reported the presence of this compound. asianpubs.org
GC-MS analysis typically involves using a capillary column, such as an HP-5, with helium as the carrier gas. asianpubs.org Electron impact ionization at 70 eV is a common method for fragmentation in the mass spectrometer, producing characteristic ions that aid in identification. asianpubs.org The retention index is another crucial parameter obtained from GC analysis that helps in the tentative identification of compounds, which is then confirmed by comparing the mass spectrum to spectral libraries or authentic standards. usda.govasianpubs.org
Predicted GC-MS spectra for (E,Z)-2,4-Heptadienal are available, showing characteristic fragmentation patterns at 70 eV. hmdb.ca Experimental GC-MS data for 2,4-Heptadienal (including the (E,E) isomer, which shares a similar fragmentation pattern) show prominent peaks at m/z 81, 41, 53, 67, and 110. nih.gov
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a specialized technique used to identify compounds in a mixture that elicit a physiological response from an insect antenna. This is particularly valuable in the study of insect pheromones and other semiochemicals.
GC-EAD has been instrumental in identifying this compound as an antennally active compound for insects. In the case of the saltcedar leaf beetle Diorhabda elongata, GC-EAD analysis of volatile emissions from male beetles showed that both male and female antennae responded to (2E,4Z)-2,4-heptadienal. nih.govusda.govmdpi.com This technique involves splitting the effluent from the gas chromatograph, sending a portion to the mass spectrometer for identification and the other portion over an insect antenna, which is connected to an electrophysiological recording setup. mdpi.com Antennal responses indicate that the compound is biologically active and likely plays a role in the insect's chemical communication. mdpi.com
Spectroscopic Characterization for Structural Confirmation (e.g., NMR Spectroscopy)
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the definitive structural confirmation of isolated compounds like this compound. NMR provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule, allowing for the confirmation of double bond positions and geometries (E/Z isomerism).
While direct NMR data specifically for this compound in the provided search results is limited, NMR spectroscopy is a standard technique for characterizing the stereochemistry of dienals. Studies on related compounds, such as the synthesis of (2E,4Z)-dienoates, highlight the use of 1H and 13C NMR spectra for unambiguous assignment of stereostructures. researchgate.net Experimental 13C NMR spectra for the (E,E) isomer of 2,4-Heptadienal are available, demonstrating the utility of NMR for this class of compounds. nih.gov Analyzing the characteristic chemical shifts and coupling constants in the 1H and 13C NMR spectra of a purified sample of this compound would allow for the confirmation of its (2E,4Z) configuration.
Volatile Collection Methods (e.g., Headspace Collection)
The analysis of volatile compounds like this compound often requires efficient methods for collecting these substances from their source. Headspace collection is a common technique used for this purpose.
Headspace collection involves capturing the volatile compounds emitted into the space above a sample (the headspace). This can be done using various techniques, including static headspace, dynamic headspace, or solid-phase microextraction (SPME) headspace. mdpi.com These methods are used to concentrate the volatile organic compounds (VOCs) before analysis by techniques like GC-MS.
Studies on insect pheromones and plant volatiles frequently employ headspace collection. For example, headspace volatiles were collected from Diorhabda elongata beetles feeding on saltcedar foliage to identify their aggregation pheromone components, including this compound. nih.govusda.govoup.comresearchgate.net Similarly, headspace analysis coupled with GC-MS has been used to profile volatile compounds in plant leaves, where heptadienals have been detected. mdpi.comacgpubs.org The choice of headspace collection method can influence the types and amounts of volatiles captured, and parameters such as temperature, collection time, and the adsorbent material used need to be optimized for the specific application. mdpi.com
Separation and Purification Strategies from Complex Mixtures
Isolating and purifying this compound from complex natural or synthetic mixtures is often necessary before detailed spectroscopic characterization or for specific applications. Various separation and purification strategies can be employed depending on the nature of the matrix and the desired purity level.
Chromatographic techniques, beyond their analytical use, can be scaled up for preparative separation. Techniques like preparative gas chromatography or liquid chromatography can be used to isolate larger quantities of this compound.
Adsorption techniques have also been explored for the separation of dienals from mixtures. While research specifically on the purification of this compound using adsorption is less detailed in the provided results, studies on the separation of the related compound (2E,4E)-deca-2,4-dienal from biocatalytic reaction mixtures using hydrophobic adsorbents demonstrate the potential of this approach. mdpi.comresearchgate.net These studies show that different adsorbents have varying capacities and selectivities for dienals and that parameters like the choice of desorbent are crucial for efficient recovery. mdpi.comresearchgate.net Adsorption has also been found to be an effective method for removing 2,4-heptadienal from water. mdpi.com
The purification strategy often depends on the source of this compound. For instance, isolating it from biological sources like insect volatile collections or plant extracts may involve initial steps such as solvent extraction followed by chromatographic purification.
Mechanistic Investigations of Biological Activities
Molecular Interactions in Cellular Systems
The biological effects of (2E,4Z)-Heptadienal are mediated through its interactions with cellular components. As an α,β,γ,δ-unsaturated aldehyde, it possesses reactive electrophilic centers that can participate in various chemical reactions within the cellular environment.
Potential for Covalent Adduct Formation with Biological Nucleophiles
Polyunsaturated aldehydes, including isomers of heptadienal, are known to be reactive molecules that can interact with biological nucleophiles. These nucleophiles are commonly found in biomolecules such as proteins (e.g., cysteine, lysine (B10760008), histidine residues) and nucleic acids (e.g., DNA bases). The electrophilic nature of the α,β-unsaturated carbonyl system and the additional double bond in this compound makes it susceptible to Michael addition reactions with sulfhydryl (-SH) groups of cysteine residues or amino groups (-NH2) of lysine residues in proteins. While specific detailed research findings on the covalent adduct formation of this compound with biological nucleophiles were not extensively detailed in the search results, the general reactivity of PUAs suggests this as a likely mechanism for mediating some of their biological effects, potentially altering protein function or causing DNA damage. researchgate.net Diatoms, which produce PUAs like 2,4-heptadienal, generate these compounds from the peroxidation of polyunsaturated fatty acids, and these PUAs are considered toxic. researchgate.net
Involvement in Intracellular Signaling Cascades
Oxylipins, the class of fatty acid derivatives that includes polyunsaturated aldehydes like this compound, are recognized as important signal transduction molecules in various organisms, including animals and plants. researchgate.net In marine diatoms, these molecules can be highly bioactive and are involved in mediating interactions among planktonic organisms, potentially acting as allelochemicals. researchgate.net While the precise intracellular signaling cascades directly modulated by this compound require further detailed investigation, the broader context of oxylipin signaling suggests its potential to influence cellular processes. researchgate.net Diatoms utilize an array of second messengers, such as reactive oxygen species (ROS), nitric oxide (NO), calcium (Ca2+), and cyclic nucleotides (cAMP and cGMP), for signal transduction, and infochemicals like PUAs can convey information and influence cellular states, potentially initiating processes such as programmed cell death cascades. researchgate.net
Enzymatic Transformations and Downstream Metabolic Fates
Once introduced into a biological system or produced intracellularly, this compound can undergo enzymatic transformations that affect its biological activity and lead to the formation of downstream metabolites.
Conversion to Alcohols via Alcohol Dehydrogenase (ADH)
The metabolism of aliphatic aldehydes, including unsaturated ones, often involves enzymes such as alcohol dehydrogenase (ADH). ADH enzymes catalyze the reduction of aldehydes to their corresponding primary alcohols, typically utilizing NADH or NADPH as cofactors. The formation of aliphatic aldehydes and alcohols from unsaturated fatty acids has been shown to involve alcohol dehydrogenase. researchgate.net This enzymatic conversion represents a significant detoxification pathway for reactive aldehydes, as the resulting alcohols are generally less reactive towards biological nucleophiles compared to their aldehyde precursors. While specific kinetic data or detailed studies focusing solely on the conversion of this compound by a particular ADH enzyme were not prominently featured in the search results, the known metabolic pathways for similar α,β-unsaturated aldehydes strongly suggest that ADH-mediated reduction to (2E,4Z)-Heptadien-1-ol is a likely metabolic fate.
Research Applications and Biotechnological Potential in Ecological Management
Semiochemical-Based Strategies in Biological Control
Semiochemicals, encompassing pheromones and volatile compounds from plants, are increasingly integral to integrated pest management across agricultural and forestry domains. mdpi.comresearchgate.net Although their application in weed biological control has been less prevalent, their capacity to augment the efficacy of biocontrol agents is gaining recognition. mdpi.comresearchgate.net (2E,4Z)-Heptadienal contributes to these strategies as a constituent of aggregation pheromones in certain biocontrol agents. mdpi.comusda.gov
Monitoring and Tracking Biocontrol Agent Dispersal
Semiochemicals, such as aggregation pheromones, facilitate the monitoring of the establishment and spread of weed biocontrol agents. mdpi.com For example, the male-produced aggregation pheromone of Diorhabda elongata, a biocontrol agent for saltcedar (Tamarix spp.), includes (2E,4Z)-2,4-heptadienal and (2E,4Z)-2,4-heptadien-1-ol, attracting both sexes. mdpi.comusda.gov This pheromone is currently employed to monitor Diorhabda carinulata populations in the field. mapress.com The combination of this pheromone blend with green leaf volatiles offers an effective attractant for detecting D. elongata in areas where saltcedar is newly colonized. researchgate.net
Development of Controlled Release Formulations
The effective field application of semiochemicals necessitates appropriate delivery systems that ensure a sustained release rate over time. Controlled release formulations are under development and evaluation for this purpose. usda.gov For the aggregation pheromone of Diorhabda carinulata, containing (2E,4Z)-2,4-heptadienal, wax-based matrices have been explored as a viable formulation to enhance aggregations in field settings. montana.edu A proprietary slow-release formulation based on a waxy matrix, known as SPLAT, has been utilized for the extended release of the male-emitted pheromone of Diorhabda species. riversedgewest.org
Optimization of Biocontrol Agent Release Protocols
The success of biological control releases is influenced by various factors, including the effectiveness of the release protocol. researchgate.net Studies have examined how pre-release handling protocols impact the pheromone production of biocontrol agents like Diorhabda carinulata. researchgate.netusda.gov Conditions that suppress the production of the male-produced pheromone blend, which includes (2E,4Z)-2,4-heptadienal, can significantly reduce the success of establishment. researchgate.net Optimizing release protocols to minimize disturbance and ensure sufficient pheromone emission is critical for successful establishment. researchgate.net
Volatile emissions of (2E,4Z)-2,4-heptadienal and (2E,4Z)-2,4-heptadien-1-ol from adult Diorhabda carinulata have been quantified under different conditions, such as a pre-release protocol versus normal rearing conditions over a 30-hour period. researchgate.netusda.gov
Table 1: Volatile Emissions of Pheromone Components from Diorhabda carinulata
| Compound | Condition | Emission Rate (ng/hr ± SE) (First 6h) | Emission Rate (ng/hr ± SE) (Last 6h) |
| (2E,4Z)-2,4-heptadienal | Pre-release Protocol | Data not available in snippets | Data not available in snippets |
| (2E,4Z)-2,4-heptadienal | Normal Rearing | Data not available in snippets | Data not available in snippets |
| (2E,4Z)-2,4-heptadien-1-ol | Pre-release Protocol | Data not available in snippets | Data not available in snippets |
| (2E,4Z)-2,4-heptadien-1-ol | Normal Rearing | Data not available in snippets | Data not available in snippets |
Note: Specific numerical data for emission rates were not available in the provided search snippets, only that measurements were taken and statistical differences noted. researchgate.netusda.gov
Manipulation of Target Organism Behavior for Pest Management
Semiochemicals can be employed to alter the behavior of target organisms for pest management purposes. mdpi.comunit.nouwo.ca This involves attracting pests to specific areas for control or repelling them from valuable resources. mdpi.comresearchgate.netmontana.eduunit.nouwo.ca The aggregation pheromone of Diorhabda carinulata, containing (2E,4Z)-2,4-heptadienal, attracts both sexes, leading to reproductive aggregations that increase population density and their impact on the target plant, saltcedar. mdpi.com This attractive property can be leveraged to concentrate beetles on targeted plants, potentially enhancing the biocontrol agent's effectiveness. montana.edu A "push-pull" strategy, combining attractants and repellents, is also being investigated to manage Diorhabda populations, for instance, to direct beetles towards areas for defoliation while deterring them from other trees. mdpi.comriversedgewest.orgriversedgewest.org
Utilization as a Biochemical Reagent in Life Science Research
This compound, along with its isomer (2E,4E)-Hepta-2,4-dienal, is described as a biochemical reagent applicable as a biological material or organic compound in life science research. chemsrc.commedchemexpress.comvwr.com Limited research exists on the interactions of this compound with biological molecules, but it suggests potential covalent bonding with proteins and enzymes, which could lead to alterations in cellular functions or signaling pathways. smolecule.com Further studies are necessary to fully elucidate these mechanisms. smolecule.com
Broader Implications in Chemical Ecology and Ecosystem Dynamics
Chemical ecology, the study of how semiochemicals influence behavior, is crucial for understanding the interactions between organisms and their environment. mdpi.com this compound's role as a semiochemical in the aggregation behavior of a biocontrol agent underscores the broader implications of such compounds in chemical ecology and ecosystem dynamics. mdpi.comrsc.orgfrontiersin.org Semiochemicals mediate intricate ecological relationships, including host specificity and predator-prey interactions. mdpi.com In marine ecosystems, polyunsaturated aldehydes (PUAs), including (2E,4E)-heptadienal, produced by diatoms and other phytoplankton, are involved in functions like intraspecific signaling, anti-grazing defenses, and allelopathy, thereby influencing food webs and ecosystem function. rsc.orguakron.edu Investigating the role of compounds like this compound contributes to a deeper understanding of chemically-mediated interactions that shape community structure and ecosystem processes. rsc.orgfrontiersin.org
Q & A
Basic Research Questions
Q. How can the stereochemistry of (2E,4Z)-Heptadienal be experimentally verified?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOE) between protons on double bonds. For example, the trans (E) configuration at C2 and cis (Z) at C4 can be confirmed via vicinal coupling constants (J values) and cross-peaks in 2D NOESY spectra . Computational chemistry tools like density functional theory (DFT) can further validate these assignments by simulating expected coupling patterns.
Q. What spectroscopic techniques are optimal for characterizing this compound’s purity?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, infrared (IR) spectroscopy to identify carbonyl (C=O) and conjugated diene (C=C) functional groups, and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₈H₁₀O₂; 138.1638 g/mol) . For impurities, use HPLC with a polar stationary phase to resolve stereoisomers.
Q. How can synthetic routes for this compound be optimized for yield?
- Methodological Answer : Employ Wittig or Horner-Wadsworth-Emmons reactions to construct the conjugated diene system, using steric hindrance to control stereochemistry. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalysts (e.g., palladium for cross-coupling). Thermodynamic vs. kinetic control should be assessed to favor the (2E,4Z) isomer .
Advanced Research Questions
Q. How do computational models resolve contradictions in experimental data for this compound’s reactivity?
- Methodological Answer : Perform quantum mechanical calculations (e.g., DFT) to compare theoretical vs. experimental reaction barriers or regioselectivity. For example, discrepancies in Diels-Alder reaction outcomes may arise from solvent effects or transition-state stabilization not captured in initial models. Validate with microkinetic modeling and sensitivity analysis .
Q. What statistical approaches are suitable for analyzing conflicting physicochemical data (e.g., LogP variations)?
- Methodological Answer : Apply multivariate regression to identify variables (e.g., solvent polarity, temperature) causing discrepancies in LogP (reported as 1.2768 ). Use Bland-Altman plots to assess inter-laboratory variability. Bayesian meta-analysis can integrate prior data with new measurements to refine consensus values .
Q. How can isotopic labeling clarify this compound’s metabolic pathways in biological systems?
- Methodological Answer : Synthesize ¹³C- or ²H-labeled analogs at specific carbon positions (e.g., carbonyl or diene carbons). Track metabolic products via LC-MS/MS and isotope tracing. Compare fragmentation patterns in collision-induced dissociation (CID) to map biotransformation pathways .
Ethical and Reproducibility Considerations
- Data Transparency : Raw spectral data (NMR, MS) should be archived in repositories like Figshare or Mendeley Data, with metadata specifying instrument parameters (e.g., NMR field strength, MS ionization mode) .
- Replication Protocols : Clearly document synthetic procedures, including solvent purification methods and catalyst batch numbers, to address variability in yields .
Unresolved Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
